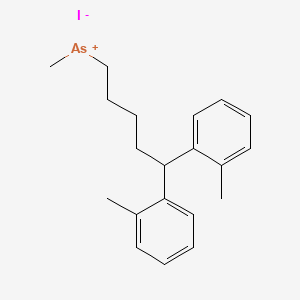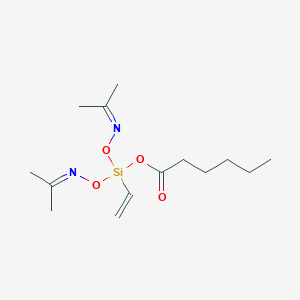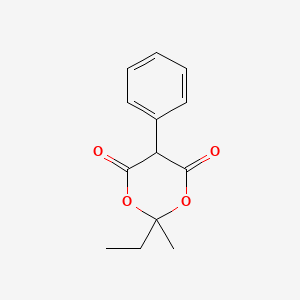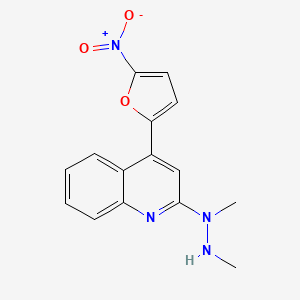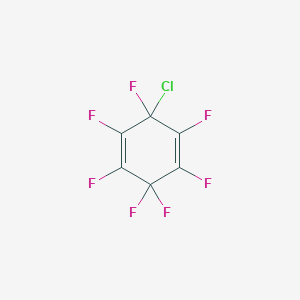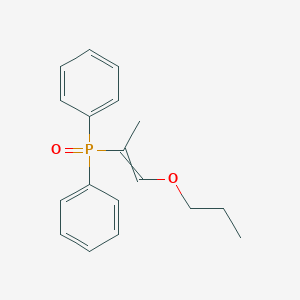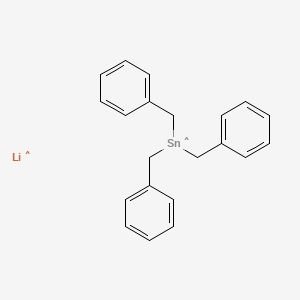
CID 78065523
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78065523” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78065523 involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Common methods include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure consistency and safety. The industrial production methods may also incorporate advanced techniques such as automated synthesis and real-time monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
CID 78065523 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
CID 78065523 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78065523 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Properties
Molecular Formula |
C21H21LiSn |
|---|---|
Molecular Weight |
399.1 g/mol |
InChI |
InChI=1S/3C7H7.Li.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;; |
InChI Key |
YVKGJMBNEUOSDQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li].C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


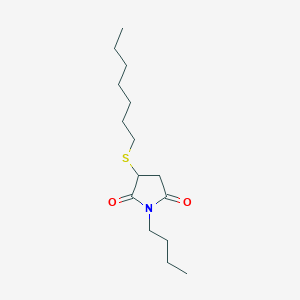
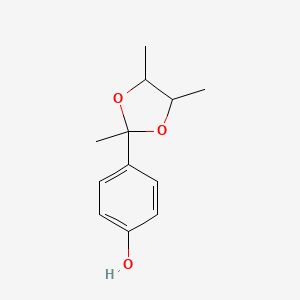

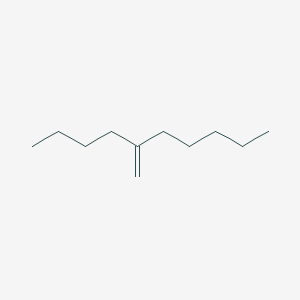
![3,5,6,7-Tetraphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14548296.png)
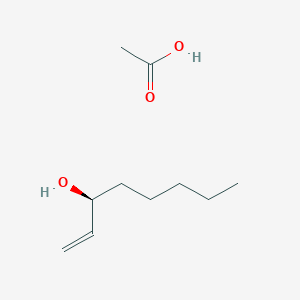
![Bis(2-ethoxyethyl) 2-[(2-oxo-2-propoxyethyl)sulfanyl]butanedioate](/img/structure/B14548320.png)
![4-{2-[(4-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14548321.png)
